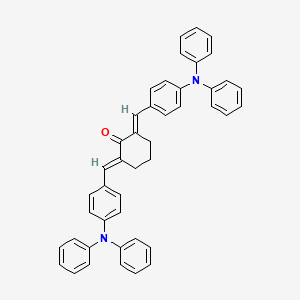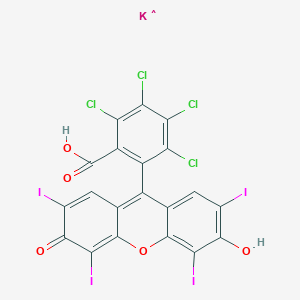
6-Ethyl-1,3-dihydroindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1,3-dihydroindol-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,3-dihydroindol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another method includes the Knoevenagel condensation, where 1,3-dihydroindol-2-one reacts with aromatic aldehydes in the presence of a biocatalyst like lipase from porcine pancreas .
Industrial Production Methods
For industrial production, the preparation of this compound often involves the use of scalable and cost-effective methods. One such method includes the reaction of 7-ethyl indole with ethyl 2-(ethoxycarbosulfanyl) thioacetate, followed by reduction with a suitable reducing agent . This method is preferred for its high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents like N-bromosuccinimide (NBS) in aqueous t-butyl alcohol are used for bromination.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Pyridine and piperazine are often used as bases in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-1,3-dihydroindol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethyl-1,3-dihydroindol-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxindole: Another indole derivative with similar chemical properties and applications.
3,3-Dibromo-1,3-dihydroindol-2-one: A brominated derivative used as a precursor in organic synthesis.
Benzylidene-indolin-2-ones: Compounds synthesized through Knoevenagel condensation, known for their pharmacological activities.
Uniqueness
6-Ethyl-1,3-dihydroindol-2-one stands out due to its specific ethyl substitution, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
6-ethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-8-6-10(12)11-9(8)5-7/h3-5H,2,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
PXYBCLBUOUHNHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(CC(=O)N2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


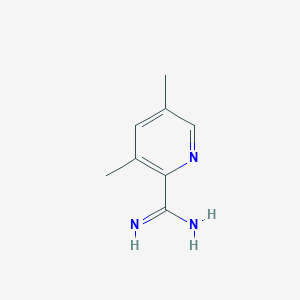
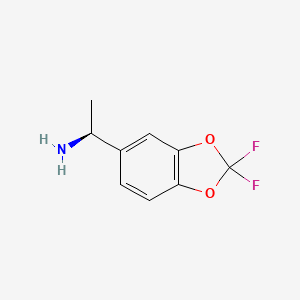
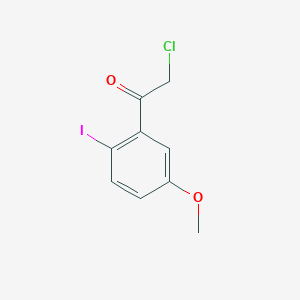
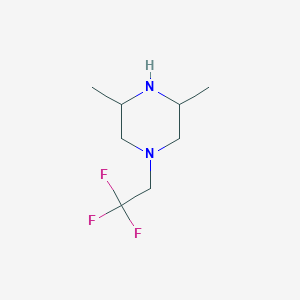

![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)


